molecular formula C19H15FN2O3S B6551503 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide CAS No. 1040673-45-7

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B6551503
CAS No.: 1040673-45-7
M. Wt: 370.4 g/mol
InChI Key: RHHBZNCYOIKPQD-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide, also known as 6-BFP, is an organic molecule belonging to the class of pyridine-3-carboxamides. It is a synthetic compound that has been studied for its potential applications in scientific research. 6-BFP has been shown to have a range of biochemical and physiological effects, and its synthesis method has been well studied.

Scientific Research Applications

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as the synthesis of the anti-inflammatory and analgesic drug ibuprofen. It has also been used in the synthesis of other organic compounds, such as the synthesis of polymers and polymeric materials. In addition, this compound has been studied for its potential application in the field of biochemistry, such as in the study of enzymes and proteins.

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. It is thought that this compound binds to the active site of the enzyme, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition of COX activity has been shown to reduce inflammation and pain. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal studies.

Advantages and Limitations for Lab Experiments

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. This makes it an ideal compound for use in laboratory experiments. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful compound for studying biological processes. However, this compound also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly in experiments. In addition, it is not as stable as some other compounds, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as the synthesis of polymers and polymeric materials. Additionally, further research could be done to explore its potential applications in the field of biochemistry, such as in the study of enzymes and proteins. Finally, further research could be done to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory and analgesic drug.

Synthesis Methods

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is synthesized through a multi-step process that begins with the reaction of 4-fluorobenzene-1-sulfonyl chloride with pyridine-3-carboxylic acid. This reaction produces this compound. The reaction is carried out in a solvent such as dichloromethane, and it requires a base such as sodium hydroxide to catalyze the reaction. The reaction is then followed by a workup procedure which involves the addition of water, followed by the addition of aqueous sodium bicarbonate to neutralize the reaction mixture. The product is then extracted and purified to obtain the desired compound.

Properties

IUPAC Name

6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHBZNCYOIKPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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